molecular formula C8H13N3O2 B13495823 Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13495823
M. Wt: 183.21 g/mol
InChI Key: XVKUNFDWZLPTOO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and an amino-functionalized propanoate ester. The amino group at the 2-position and the ester moiety enhance its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-amino-3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-6-3-4-10-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3

InChI Key

XVKUNFDWZLPTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by nucleophilic substitution or condensation reactions involving a pyrazole derivative and an amino acid ester or its precursor. The key synthetic challenge is the selective attachment of the 5-methyl-1H-pyrazol-1-yl moiety to the 2-amino-3-propanoate backbone.

Stepwise Synthetic Routes

Route A: From β-Alanine Derivatives and Pyrazole Hydrazines

  • Starting from N-Boc-β-alanine, a β-keto ester intermediate is prepared via Masamune-Claisen type condensation.
  • This intermediate is treated with hydrazine derivatives under reflux in methanol to form 1-substituted pyrazolyl ethyl carbamates.
  • Acidolytic deprotection yields the free amino pyrazolyl propanoate derivatives.
  • This method provides moderate to good yields (48–84%) and allows structural variation by changing the hydrazine derivative.

Route B: Cyclization of Dialkyl Acetone-1,3-dicarboxylates with Hydrazines

  • Dialkyl acetone-1,3-dicarboxylate is cyclized with monosubstituted hydrazines to give alkyl pyrazolone-3-acetates.
  • Subsequent transformations yield dialkylamino phenyl pyrazol derivatives.
  • This route is useful for accessing N,N-dialkyl analogues and related pyrazole amino acid esters.

Direct Nucleophilic Substitution on Pyrazole Rings

  • Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, a closely related compound, is synthesized by reacting 5-methyl-3-nitro-1H-pyrazole with methyl acrylate in the presence of bases such as sodium hydride or potassium carbonate.
  • This reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the activated alkene of methyl acrylate, followed by heating to complete the substitution.

Reaction Conditions and Catalysts

  • Solvents: Methanol is commonly used for reflux reactions involving hydrazines and β-keto esters.
  • Bases: Sodium hydride, potassium carbonate, or other mild bases facilitate nucleophilic substitution.
  • Temperature: Reflux conditions (typically ~65-80 °C for methanol) for 2–5 hours are standard.
  • Deprotection: Acidolytic cleavage using HCl in ethyl acetate removes Boc protecting groups to yield free amino derivatives.

Analytical Data and Characterization

Parameter Data/Value Source
Molecular Formula C8H14N4O2 (approximate for amino-pyrazolyl ester) Derived from related pyrazole esters
Molecular Weight ~190-220 g/mol (depending on substituents) Literature
Melting Point Variable; typically 100-150 °C Experimental reports
NMR Spectroscopy Characteristic signals for pyrazole ring protons and amino acid methylene groups
IR Spectroscopy Ester carbonyl stretch ~1730 cm⁻¹; NH2 stretch ~3300 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with expected mass

Research Discoveries and Synthetic Innovations

  • The use of hydrazine derivatives to form substituted pyrazoles attached to amino acid esters has enabled the synthesis of novel histamine analogues with potential biological activity.
  • Modifications at the pyrazole ring, such as methylation at the 5-position, influence both the reactivity and biological properties of the compounds.
  • The Masamune-Claisen condensation step is critical for introducing the β-keto ester functionality, which is a versatile intermediate for pyrazole ring formation.
  • Alternative synthetic approaches involve cyclization of dialkyl acetone dicarboxylates, allowing access to N,N-dialkyl analogues with potentially improved pharmacokinetic properties.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Masamune-Claisen + Hydrazine Cyclization N-Boc-β-alanine → β-keto ester + hydrazine derivatives Methanol reflux, acidolytic deprotection 48–84 Versatile, allows substitution variation
Dialkyl Acetone-1,3-dicarboxylate Cyclization Dialkyl acetone dicarboxylate + monosubstituted hydrazines Reflux in methanol Moderate Access to N,N-dialkyl analogues
Pyrazole + Methyl Acrylate Nucleophilic Substitution 5-methyl-3-nitro-1H-pyrazole + methyl acrylate Sodium hydride or K2CO3, heating Moderate Direct substitution, applicable to nitro derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The amino and ester groups can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analog 1: Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

Key Differences :

  • Substituent Variation: The amino group in the target compound is replaced by a methyl group, and the pyrazole ring bears a nitro group at the 3-position .
  • Molecular Formula: C₉H₁₃N₃O₄ (vs. C₈H₁₂N₃O₂ for the target compound, assuming amino replaces nitro and methyl).
  • Functional Groups: Nitro (-NO₂) and ester (-COOCH₃) vs. amino (-NH₂) and ester.

Synthesis: The nitro analog is synthesized via condensation reactions using malononitrile or ethyl cyanoacetate under reflux conditions with 1,4-dioxane and triethylamine, similar to methods described for pyrazole derivatives .

Physical Properties :

  • Molecular Weight : 227.22 g/mol .
  • Purity : ≥95% .
  • Stability: The nitro group introduces electron-withdrawing effects, reducing nucleophilicity at the pyrazole ring compared to the amino-substituted target compound.

Structural Analog 2: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

Key Differences :

  • Backbone Variation : A nitrophenyl group replaces the pyrazole ring .

Synthesis: Produced via etherification of a nitro precursor with methanol and thionyl chloride, followed by reduction to an amino alcohol .

Reactivity: The nitro group on the phenyl ring can be reduced to an amine, analogous to the target compound’s amino group, but the aromatic system confers distinct electronic properties.

Structural Analog 3: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

Key Differences :

  • Complexity: Incorporates a pyran ring and additional cyano/hydroxy groups .
  • Functionality: Multiple hydrogen-bond donors (amino, hydroxy) enhance solubility and crystallinity.

Applications : Such polyfunctional compounds are often explored for antimicrobial or anticancer activity due to their ability to interact with biological targets .

Data Table: Comparative Analysis

Property Target Compound Nitro-Pyrazole Analog Nitrophenyl Analog
Molecular Formula C₈H₁₂N₃O₂ (estimated) C₉H₁₃N₃O₄ C₁₀H₁₁N₂O₄
Molecular Weight (g/mol) ~183.2 (estimated) 227.22 223.20
Key Functional Groups Amino (-NH₂), ester (-COOCH₃) Nitro (-NO₂), ester (-COOCH₃) Amino (-NH₂), nitro (-NO₂), ester (-COOCH₃)
Synthetic Route Likely via pyrazole-amine condensation Condensation with nitro precursors Etherification and reduction
Hydrogen Bonding Capacity High (amino donor) Low (nitro is acceptor-only) Moderate (amino donor, nitro acceptor)
Potential Applications Drug intermediates, agrochemicals Building block for nitro-to-amine conversion Chiral synthons, pharmaceutical precursors

Key Research Findings

  • Hydrogen Bonding: The amino group in the target compound enhances hydrogen-bonding interactions, critical for crystal engineering and solubility . Nitro analogs lack this donor capacity, leading to divergent solid-state packing .
  • Reactivity: The nitro group in analogs serves as a reducible handle for further functionalization (e.g., to amines), while the amino group in the target compound enables direct participation in coupling reactions .
  • Biological Relevance: Pyrazole derivatives with amino groups are often prioritized in drug discovery due to their bioavailability and target affinity, whereas nitro derivatives may require metabolic activation .

Biological Activity

Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H13N3O2
  • Molecular Weight : 171.20 g/mol

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission. This inhibition can lead to reduced levels of nitric oxide (NO), impacting inflammation and vascular function .
  • Modulation of Signaling Pathways : The compound interacts with key signaling pathways involved in inflammation and cancer progression, particularly the NF-kB pathway. By modulating this pathway, it can exert anti-inflammatory effects and potentially influence tumor growth .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be within the range of 50–100 µg/mL, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through several preclinical studies. In models of acute inflammation, it significantly reduced edema and inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It was shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which mitigate cellular damage .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityEffective against Staphylococcus aureus with an MIC of 75 µg/mL.
Study 2Anti-inflammatory EffectsReduced IL-6 levels by 30% in LPS-stimulated macrophages.
Study 3NeuroprotectionIncreased SOD activity by 40% in neuronal cell cultures exposed to oxidative stress.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate?

The compound is typically synthesized via multi-step organic reactions. A general approach involves:

  • Step 1: Formation of the pyrazole ring through condensation of hydrazine derivatives with β-keto esters or acrylates. For example, methyl acrylate reacts with hydrazine hydrate under basic conditions to initiate cyclization .
  • Step 2: Introduction of the amino and ester functionalities via nucleophilic substitution or Michael addition. Solvents like ethanol or DMF and catalysts such as potassium carbonate are often employed .
  • Purification: Techniques like recrystallization or column chromatography ensure product purity. Reaction conditions (temperature, pH) must be optimized to avoid side products .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • X-ray crystallography: For definitive 3D conformation analysis, SHELX software refines crystallographic data to resolve bond angles and torsion angles .
  • Spectroscopy: NMR (¹H/¹³C) confirms functional groups (e.g., pyrazole protons at δ 6.2–7.8 ppm, ester carbonyl at ~170 ppm). Mass spectrometry validates molecular weight .
  • Elemental analysis: Verifies empirical formula (C₈H₁₂N₃O₂) and purity .

Q. What key functional groups influence its reactivity?

The compound’s reactivity is governed by:

  • Pyrazole ring: Participates in hydrogen bonding and π-π stacking, influencing crystal packing and biological interactions .
  • Amino group (-NH₂): Enables Schiff base formation or peptide coupling reactions.
  • Ester group (-COOCH₃): Hydrolyzes to carboxylic acid under acidic/basic conditions, enabling further derivatization .

Advanced Research Questions

Q. What methodologies are employed to analyze its interaction with biological targets?

Advanced studies use:

  • Molecular docking: Predicts binding affinity to enzymes/receptors (e.g., CGRP receptors for migraine research). Software like AutoDock assesses steric and electronic complementarity .
  • In vitro assays: Competitive binding assays (e.g., radioligand displacement) quantify receptor modulation.
  • Pharmacokinetic profiling: HPLC-MS monitors metabolic stability and plasma protein binding .

Q. How can researchers address discrepancies in reported biological activities?

Contradictions arise from:

  • Purity variability: Validate compound integrity via HPLC (≥95% purity) and ¹H NMR .
  • Experimental conditions: Replicate assays under standardized pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Structural confirmation: Re-examine crystallographic data (using SHELXL) to rule out polymorphic variations .

Q. What advanced computational methods predict its crystal packing behavior?

Strategies include:

  • Graph set analysis: Maps hydrogen-bonding patterns (e.g., Etter’s rules) to predict dimeric or chain motifs in crystals .
  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify preferred intermolecular interactions.
  • SHELX refinement: Resolves twinning or disorder in diffraction data, critical for accurate space group assignment .

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